molecular formula C15H8Cl3FO B6346364 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 1354942-05-4

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No.: B6346364
CAS No.: 1354942-05-4
M. Wt: 329.6 g/mol
InChI Key: JYTZZDGFNGZBRM-FNORWQNLSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are of interest in drug discovery and development.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, particularly in the context of treating various diseases.

    Industry: It may be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
  • (2E)-3-(2-Fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
  • (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one

Uniqueness

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is unique due to the specific combination of chloro and fluoro substituents on the phenyl rings. This combination can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to similar compounds. The presence of multiple halogen atoms can enhance its stability and lipophilicity, potentially leading to improved bioavailability and efficacy in various applications.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3FO/c16-9-4-6-13(18)11(8-9)15(20)7-5-10-12(17)2-1-3-14(10)19/h1-8H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTZZDGFNGZBRM-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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